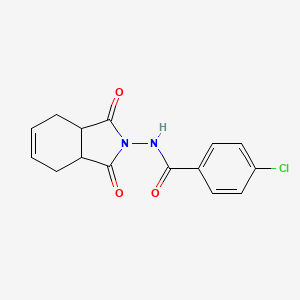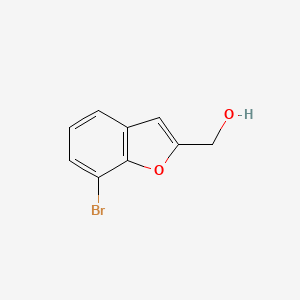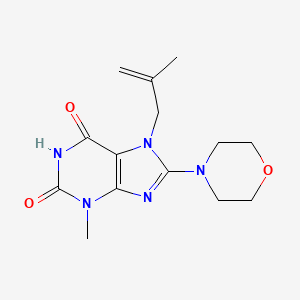![molecular formula C19H16ClNO3 B2822331 1'-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705337-71-8](/img/structure/B2822331.png)
1'-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Ligands
Studies on spiro[isobenzofuran-1,4'-piperidines] have revealed their significant affinity and selectivity towards sigma receptors, which are implicated in several neurological disorders. These compounds, through structural modification, demonstrate a strong preference for the sigma-2 binding site, providing a basis for the development of selective ligands that could have therapeutic applications in neurology and oncology. For instance, compounds have been synthesized to determine structural factors governing sigma 1 and sigma 2 affinity and selectivity, with findings indicating that N-substituent size significantly affects both affinity and selectivity for these receptors (Moltzen, Perregaard, & Meier, 1995).
Potential CNS Agents
Research on spiro[isobenzofuran-1,4'-piperidines] also extends to their potential as CNS agents, with various analogs showing promising activity. For example, certain derivatives have been synthesized with the aim of exploring their central nervous system activities, including potential antidepressant properties. These studies have led to the discovery of compounds with marked inhibition of tetrabenazine-induced ptosis, a feature often associated with antidepressant activity. This research highlights the therapeutic potential of these compounds in treating CNS disorders (Bauer et al., 1976).
Imaging and Diagnostic Applications
Additionally, spiro[isobenzofuran-1,4'-piperidines] have been evaluated for their utility in imaging and diagnostic applications, particularly in the context of sigma receptors. For example, radioiodinated derivatives have been synthesized and assessed for their potential as SPECT tracers for imaging sigma1 receptors. Such compounds exhibit low nanomolar affinity for sigma1 receptors and high subtype selectivity, suggesting their use in specific receptor imaging could aid in the diagnosis and study of various neurological conditions (Chen et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
Benzofuran compounds, which are structurally related, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. Benzofuran derivatives have been shown to impact a wide range of pathways, including those involved in tumor growth, bacterial metabolism, oxidative stress response, and viral replication . The downstream effects of these pathway alterations would depend on the specific cellular context.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential biological activities of benzofuran derivatives, the compound could potentially induce a range of effects, from inhibiting tumor growth to combating bacterial infections .
Eigenschaften
IUPAC Name |
1'-(2-chlorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-16-8-4-2-6-14(16)17(22)21-11-9-19(10-12-21)15-7-3-1-5-13(15)18(23)24-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKUEJPJDOKFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-((5-(allylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2822260.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide](/img/structure/B2822261.png)
![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2822262.png)

![2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide](/img/structure/B2822266.png)


![N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2822269.png)


